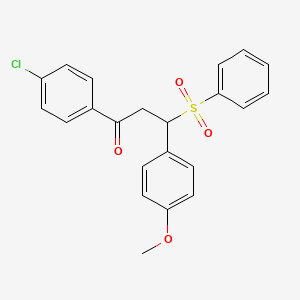

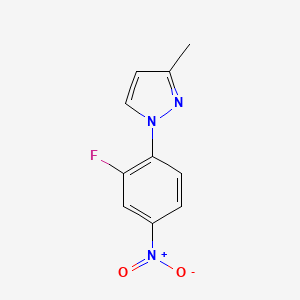

![molecular formula C17H12N4OS B2545050 N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)picolinamide CAS No. 1795420-24-4](/img/structure/B2545050.png)

N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)picolinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Imidazo[2,1-b]thiazoles are a class of heterocyclic compounds that have gained significant attention due to their broad spectrum of important bioactivities . They are frequently used as biological probes in living systems as well as drugs in medicine because their diverse heteroatoms can bind different locations of biological macromolecules .

Synthesis Analysis

A highly efficient unprecedented catalyst-free microwave-assisted procedure for synthesizing benzo[d] imidazo[2,1-b]thiazoles and N-alkylated 2-aminobenzo[d]oxazol in green media was developed . The transformation provided rapid access to functionalized benzo[d]imidazo[2,1-b]thiazoles from 2-aminobenzothiazole and N-alkylated 2-aminobenzo[d]oxazole from 2-aminobenzoxazole scaffolds under mild transition-metal-free conditions .Molecular Structure Analysis

The imidazo[2,1-b]thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .Chemical Reactions Analysis

The process of synthesizing imidazo[2,1-b]thiazoles involves an ordered sequence of steps, including amine-induced N-deprotection, oxidative aminocarbonylation of the triple bond (with Csp H activation and formation of a 2-ynamide intermediate), dearomative cyclization (by intramolecular conjugate addition of thioazolic nitrogen to the 2-ynamide moiety) and aromatization by proton-shift isomerization .Physical and Chemical Properties Analysis

Thiazole, a parent material for various chemical compounds including imidazo[2,1-b]thiazoles, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Scientific Research Applications

1. Fluorescent Probes for Metal Ion Detection

A study by Huang et al. (2015) explored the use of ESIPT-based fluorescent probes, including a variant similar to N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)picolinamide, for detecting Cu2+ ions. These probes exhibited excellent water solubility, wide pH range adaptability, high selectivity, and sensitivity. The study suggests potential applications in environmental monitoring and bioimaging.

2. Cytotoxicity Against Cancer Cell Lines

Research by Ding et al. (2012) focused on compounds with imidazo[2,1-b]thiazole scaffolds for their cytotoxic effects against human cancer cell lines. The study found that certain derivatives exhibited potential as inhibitors against specific cancer cell lines, indicating the role of such compounds in cancer research and potential therapeutic applications.

3. Photophysical and Electrochemical Properties

Baranoff et al. (2011) investigated phenyl-imidazole-based ligands, closely related to the subject compound, for their photophysical and electrochemical properties in bis-cyclometalated iridium complexes (Baranoff et al., 2011). These studies are significant in the field of material science, particularly for developing new photonic and electronic materials.

4. Antimycobacterial Activity

In the field of infectious diseases, a study by Jadhav et al. (2016) synthesized and evaluated imidazo[1,2-a]pyridine-3-carboxamides derivatives for their antimycobacterial activity. This research contributes to the development of new drugs against tuberculosis, highlighting the compound's potential in medicinal chemistry.

5. Antioxidant Activity

Chernov’yants and Aleshina (2012) assessed the antioxidant activity of heterocyclic thioamides based on imidazole (Chernov’yants & Aleshina, 2012). This study is essential for understanding the role of such compounds in combating oxidative stress and potential applications in food and pharmaceutical industries.

6. Fluorescence Sensing for Metal Ions

Kiani et al. (2020) developed a carboxamide ligand based on thiazole-2-yl picolinamide for fluorescence sensing of metal ions (Kiani et al., 2020). The study's findings are relevant in environmental monitoring, analytical chemistry, and bioimaging.

7. Novel Surfactant Synthesis

Fujita et al. (1988) synthesized a novel anionic surfactant having functional imidazole and hydroxyl groups, indicating the utility of imidazole derivatives in the field of surfactant chemistry and industrial applications (Fujita et al., 1988).

Future Directions

The extraordinarily satisfying properties of the imidazo[2,1-b]thiazole-related drugs have motivated organic chemists to set out to synthesize, using simple methodologies, a great number of novel chemotherapeutic agents . Researchers in pharmaceutical industries and academicians are highly interested in the synthesis of fused heterocyclic small molecules owing to their pharmaceutical activities and therapeutic potential .

Mechanism of Action

Target of Action

N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)picolinamide is a compound that has been studied for its antimycobacterial properties . The primary target of this compound is the Pantothenate synthetase of Mycobacterium tuberculosis . This enzyme plays a crucial role in the biosynthesis of pantothenate, a key precursor for the biosynthesis of coenzyme A, which is essential for various metabolic pathways in the bacterium.

Mode of Action

The interaction of this compound with its target involves binding to the enzyme-substrate complex at an allosteric site This binding likely alters the enzyme’s activity, leading to a disruption in the biosynthesis of pantothenate

Biochemical Pathways

The action of this compound affects the pantothenate biosynthesis pathway . By inhibiting Pantothenate synthetase, the compound disrupts the production of coenzyme A. This coenzyme is involved in several important metabolic pathways, including the citric acid cycle and fatty acid metabolism. The disruption of these pathways can lead to a decrease in energy production and other downstream effects that are detrimental to the bacterium.

Pharmacokinetics

The compound was designed and predicted using in silico admet (absorption, distribution, metabolism, excretion, and toxicity) models These models can provide insights into the compound’s potential bioavailability and other pharmacokinetic properties

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of Pantothenate synthetase, leading to a disruption in the biosynthesis of pantothenate and coenzyme A . This disruption can have wide-ranging effects on the bacterium’s metabolism, potentially leading to cell death. The compound has shown significant activity against Mycobacterium tuberculosis, with no observed acute cellular toxicity .

Biochemical Analysis

Biochemical Properties

It is known that imidazo[2,1-b]thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities

Cellular Effects

Some imidazo[2,1-b]thiazole derivatives have shown antiproliferative activity against various human tumor cell lines

Molecular Mechanism

It is known that the formation of carbonylated imidazo[2,1-b]thiazole occurs through an ordered sequence of steps, involving amine-induced N-deprotection, oxidative aminocarbonylation of the triple bond, dearomative cyclization, and aromatization by proton-shift isomerization .

Properties

IUPAC Name |

N-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N4OS/c22-16(14-7-3-4-8-18-14)19-13-6-2-1-5-12(13)15-11-21-9-10-23-17(21)20-15/h1-11H,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMEGIFGEJRXUHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CN3C=CSC3=N2)NC(=O)C4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(p-tolyl)methanesulfonamide](/img/structure/B2544974.png)

![Ethyl 4-[[2-[[5-[(2-chlorobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2544976.png)

![6-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2544979.png)

![8-Oxa-11-azatricyclo[4.3.3.0,1,6]dodecane hydrochloride](/img/structure/B2544981.png)

![2-[[1-[(4-Methyl-1,2,4-triazol-3-yl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2544982.png)

![N-[4-(2-phenylethynyl)phenyl]-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2544985.png)

![1-(2,5-dimethoxyphenyl)-3-hydroxy-3-(p-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2544987.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide](/img/structure/B2544990.png)